4-Amino-2-nitrobenzyl alcohol
Overview
Description
4-Aminobenzyl alcohol is used as a starting material to synthesize other organic compounds . It has a linear formula of H2NC6H4CH2OH .
Synthesis Analysis
4-Aminobenzyl alcohol can be synthesized from 4-Nitrobenzyl alcohol through a reduction process . The reduction of nitro groups to amines is a common method in organic synthesis .Molecular Structure Analysis
The X-ray structure of 4-Aminobenzyl alcohol shows a “herringbone” structure with stacks of hydrogen-bonded molecules .Chemical Reactions Analysis
4-Aminobenzyl alcohol can undergo various reactions due to the presence of the amine and alcohol functional groups . For example, it can participate in light-induced primary amines and o-nitrobenzyl alcohols cyclization .Scientific Research Applications
-
N-Alkylation of Functionalized Amines with Alcohols
- Application Summary: This research focuses on the N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature . The reaction was achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2 .
- Methods of Application: The mixed photocatalytic system enabled the rapid N-alkylation of pharmaceutically relevant molecules, the selective mono- and di-alkylation of primary amines, and the non-symmetrical dialkylation of primary amines to hetero-substituted tertiary amines .
- Results: The alkylamino functionality is essential for drug design, as they often improve the oil-water partition coefficient (log P), reduce their toxicity, and increase their bioavailability (prodrugs) .
-
Phototriggered Labeling and Crosslinking
- Application Summary: This research explores the use of 2-nitrobenzyl alcohol (NB) as a photoreactive group with amine selectivity for photoaffinity labeling and crosslinking of biomolecules .
- Methods of Application: The method involves using 2-nitrobenzyl alcohol as a photoreactive group with amine selectivity .
- Results: This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .
-
Synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl Ester
- Application Summary: 4-Aminobenzyl alcohol can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
-
Photodegradable Hydrogels and Thin Film Patterning
- Application Summary: This research covers the use of based cross-linkers for photodegradable hydrogels, o-NB side chain functionalization in (block) copolymers, o-NB side chain functionalization for thin film patterning, o-NB for self-assembled monolayers, photo cleavable block copolymers, and photo cleavable bioconjugates .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
-
Synthesis of Hydrogelators for Drug Delivery Applications
- Application Summary: 4-Aminobenzyl alcohol can be used as a starting material to synthesize hydrogelators for drug delivery applications .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
-
Synthesis of Cathepsin B Cleavable Dipeptide Linker
- Application Summary: 4-Aminobenzyl alcohol can be used as a reactant to synthesize a cathepsin B cleavable dipeptide linker .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
-
Synthesis of Hydrogelators for Drug Delivery Applications
- Application Summary: 4-Aminobenzyl alcohol can be used as a starting material to synthesize hydrogelators for drug delivery applications .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-amino-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFKDORDJDVFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177536 | |
Record name | Benzyl alcohol, 4-amino-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-nitrophenyl)methanol | |
CAS RN |
22996-17-4 | |
Record name | Benzyl alcohol, 4-amino-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol, 4-amino-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.